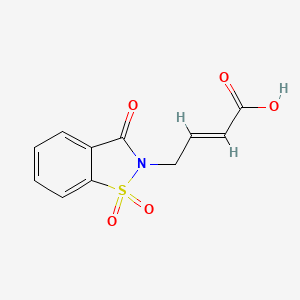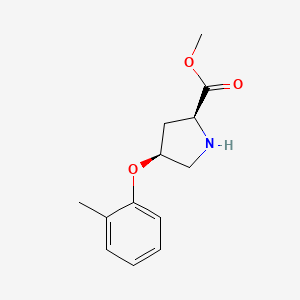
Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate, also known as Methyl 2S-4-2-MPPC, is a synthetic pyrrolidinecarboxylate that has been used in a variety of scientific research applications due to its unique properties. It has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate is involved in various catalytic and synthetic processes. In a study, ethyl 2-methyl-2,3-butadienoate was used in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, leading to the formation of functionalized tetrahydropyridines. This reaction showed excellent yields and complete regioselectivity, demonstrating the compound's utility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Chemical Analysis and Spectroscopy
Significant work has been done in the structural analysis and spectroscopic study of biologically important alkylaminophenol compounds, synthesized using reactions involving similar pyrrolidine derivatives. Techniques such as FTIR, NMR, UV-Vis spectrometry, and computational spectral studies have been utilized for structural characterization and analysis of these compounds (Ulaş, 2021).
Asymmetric Synthesis
Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate analogues have been used in asymmetric synthesis, particularly in the hydrogenation of itaconic acid derivatives. Rhodium complexes of these analogues demonstrated high effectiveness and have been successfully used in the synthesis of key intermediates for various inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).
Pharmaceutical Research
A related compound, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, has shown positive effects in cognitive enhancement and anxiolytic activity models. It is a candidate for further evaluation in treating cognitive disorders, demonstrating the potential of pyrrolidine derivatives in pharmaceutical research (Lin et al., 1997).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-5-3-4-6-12(9)17-10-7-11(14-8-10)13(15)16-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEISCVVZJDZCHF-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 28306062 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




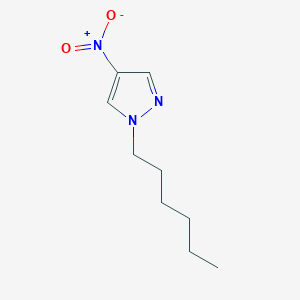

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


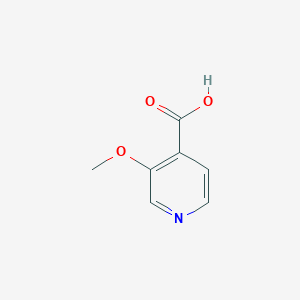
![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
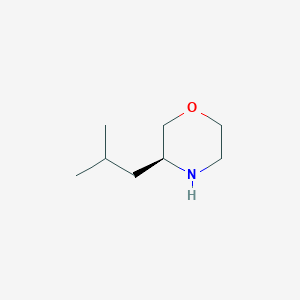
![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)
![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
